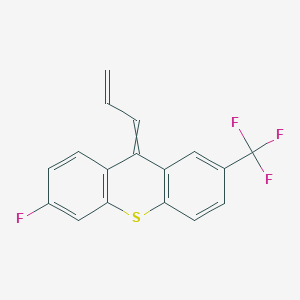
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a fluorine atom at the 6th position, a prop-2-en-1-ylidene group at the 9th position, and a trifluoromethyl group at the 2nd position on the thioxanthene core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of a biphenyl derivative with sulfur.
Introduction of the Fluorine Atom: Fluorination at the 6th position can be achieved using electrophilic fluorinating agents such as Selectfluor.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a catalyst.
Formation of the Prop-2-en-1-ylidene Group: The prop-2-en-1-ylidene group can be introduced through a Wittig reaction involving a suitable phosphonium ylide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-ylidene group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the double bond in the prop-2-en-1-ylidene group, converting it to a single bond.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, although these reactions are typically less common due to the stability of these groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for aldehyde formation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the double bond.
Substitution: Nucleophilic substitution can be facilitated by reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Epoxides: Formed from the oxidation of the prop-2-en-1-ylidene group.
Aldehydes: Formed from further oxidation of the epoxide.
Reduced Derivatives: Formed from the reduction of the double bond in the prop-2-en-1-ylidene group.
Aplicaciones Científicas De Investigación
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antipsychotic properties, similar to other thioxanthenes.
Biological Research: The compound is used in studies involving receptor binding and signal transduction pathways.
Industrial Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with specific molecular targets, such as dopamine receptors. The compound may act as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmission. This mechanism is similar to other antipsychotic agents in the thioxanthene class.
Comparación Con Compuestos Similares
Similar Compounds
Chlorprothixene: Another thioxanthene derivative with antipsychotic properties.
Flupenthixol: A thioxanthene compound used as an antipsychotic.
Thiothixene: Known for its use in treating schizophrenia.
Uniqueness
6-Fluoro-9-(prop-2-EN-1-ylidene)-2-(trifluoromethyl)-9H-thioxanthene is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. The fluorine atom at the 6th position may also contribute to its unique binding affinity and selectivity for certain receptors.
Propiedades
Número CAS |
56987-15-6 |
|---|---|
Fórmula molecular |
C17H10F4S |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
6-fluoro-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene |
InChI |
InChI=1S/C17H10F4S/c1-2-3-12-13-6-5-11(18)9-16(13)22-15-7-4-10(8-14(12)15)17(19,20)21/h2-9H,1H2 |
Clave InChI |
GRFZWXGOHAQNGF-UHFFFAOYSA-N |
SMILES canónico |
C=CC=C1C2=C(C=C(C=C2)F)SC3=C1C=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


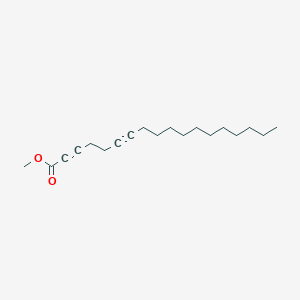
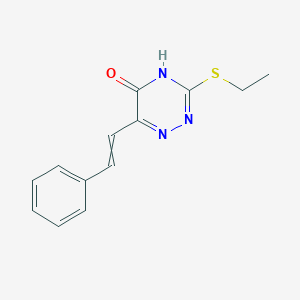
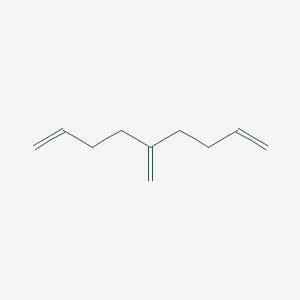
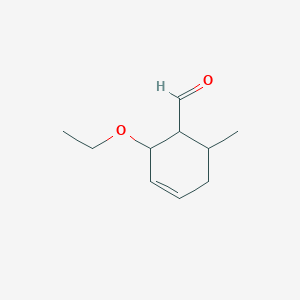
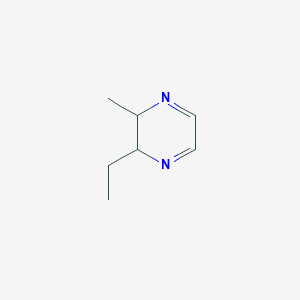
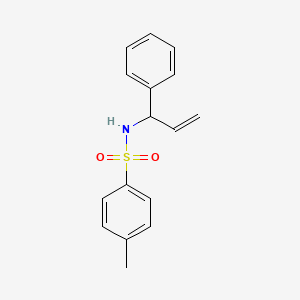
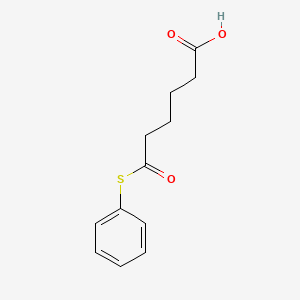



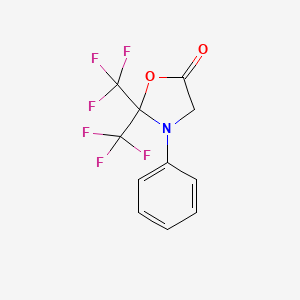
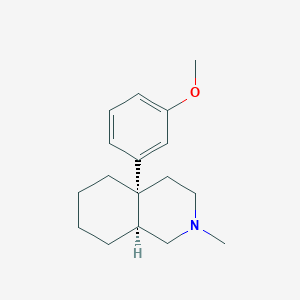
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)

